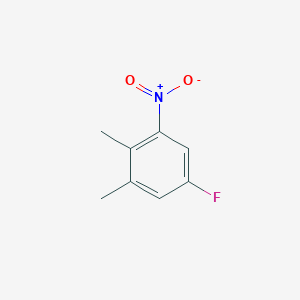

5-Fluoro-1,2-dimethyl-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It is also known by other names such as 2,6-dimethyl-4-fluoronitrobenzene, 5-fluoro-2-nitro-m-xylene, 1,3-dimethyl-5-fluoro-2-nitrobenzene, and benzene, 5-fluoro-1,3-dimethyl-2-nitro .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The exact synthesis process for 5-Fluoro-1,2-dimethyl-3-nitrobenzene is not specified in the search results.Molecular Structure Analysis

The InChI code for 5-Fluoro-1,3-dimethyl-2-nitrobenzene is 1S/C8H8FNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 . The molecular weight is 169.16 .Physical And Chemical Properties Analysis

5-Fluoro-1,3-dimethyl-2-nitrobenzene appears as white to pale yellow crystals or powder . It has a melting point of 51.5-57.5°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has explored the synthesis of various nitrobenzene derivatives through reactions that might be analogous to those involving 5-Fluoro-1,2-dimethyl-3-nitrobenzene. For example, studies on compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have demonstrated methods for synthesizing nitrobenzene derivatives with high yields, characterizing their structure through X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). These approaches could be applicable to the synthesis and characterization of 5-Fluoro-1,2-dimethyl-3-nitrobenzene.

Chemical Reactivity and Mechanisms

The reactivity of nitro and fluoro substituents in aromatic compounds has been a subject of study, with research examining how these groups influence reactions such as nucleophilic substitution. For instance, investigations into the relative mobilities of nitro groups and fluorine atoms in substituted nitrobenzenes have provided insights into their reactivity and the mechanisms of their reactions with phenols in the presence of potassium carbonate (Khalfina & Vlasov, 2005). Such studies can inform the chemical behavior of 5-Fluoro-1,2-dimethyl-3-nitrobenzene in similar contexts.

Applications in Material Science

Nitrobenzene derivatives have found applications in material science, such as in the synthesis of novel materials with specific electronic or optical properties. Research on the functionalization of silica particles with chromophores and amino groups using reactions involving fluoronitro-substituted aromatic compounds highlights the potential of nitrobenzene derivatives in creating advanced materials (Roth et al., 2006). This suggests avenues for the use of 5-Fluoro-1,2-dimethyl-3-nitrobenzene in the development of new functional materials.

Electronic and Photophysical Properties

The study of the electronic and photophysical properties of nitrobenzene derivatives, including their fluorescence quenching behavior and electron attachment energies, provides a foundation for understanding the potential applications of these compounds in sensors and other electronic devices. For example, research on the dissociative electron attachment to nitrobenzene derivatives has revealed the energies of electron attachment and the formation of negative ions, which are important for applications in electron transport and sensing technologies (Asfandiarov et al., 2007).

Safety And Hazards

5-Fluoro-1,3-dimethyl-2-nitrobenzene is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-fluoro-1,2-dimethyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKOJRWSFHYMMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603034 |

Source

|

| Record name | 5-Fluoro-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,2-dimethyl-3-nitrobenzene | |

CAS RN |

185207-28-7 |

Source

|

| Record name | 5-Fluoro-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)